molecular formula C19H24O3 B7788559 4-Androsten-3,11,17-trione

4-Androsten-3,11,17-trione

Cat. No.: B7788559
M. Wt: 300.4 g/mol
InChI Key: RZRPTBIGEANTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Androsten-3,11,17-trione, more commonly known as Adrenosterone or Reichstein's substance G, is a naturally occurring steroid hormone with the molecular formula C19H24O3 and a molecular weight of 300.39 g/mol . It was first isolated from the adrenal cortex and is identified as an intermediate in the steroidogenic pathway . This compound serves as a crucial precursor in the biosynthesis of other significant steroids, most notably 11-ketotestosterone, a potent androgen in certain species . In research settings, this compound is valued for its role in metabolic studies. It has been identified as a competitive selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), the enzyme responsible for activating cortisol from cortisone . This mechanism underpins its research application in investigating cortisol-mediated processes. Analytical methods, including radioimmunoassay (RIA), have been developed specifically for the quantification of this compound in human plasma, facilitating clinical and pharmacological research . Studies have shown that its plasma levels exhibit a diurnal rhythm and are responsive to ACTH stimulation tests, highlighting its physiological relevance . This product is provided for laboratory research purposes only. It is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this compound with appropriate precautions, as its toxicological properties may not be fully established.

Properties

IUPAC Name

10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPTBIGEANTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Degradation of Pregnenolone Derivatives

A foundational route to 4-androsten-3,11,17-trione involves the oxidative cleavage of 17α,21-dihydroxy-4-pregnene-3,11,20-trione (cortisol derivatives). In one protocol, tritiated cortisol ([1,2-³H]-17α,21-dihydroxy-4-pregnene-3,11,20-trione) undergoes selective oxidation at the C17 position using Jones reagent (CrO₃ in H₂SO₄), yielding [1,2-³H]-4-androsten-3,11,17-trione with a radiochemical purity of >98%. Critical parameters include:

  • Temperature : 0–5°C to prevent overoxidation.

  • Stoichiometry : A 1:2 molar ratio of cortisol to CrO₃.

  • Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.

This method, however, faces challenges in scalability due to the toxicity of chromium reagents and the need for isotopic labeling in tracer studies.

Side-Chain Elimination via Microbial Fermentation

Patent DE2558090A1 discloses a microbial approach using Mycobacterium species to degrade sterol side chains. For example, 1α,2α-methylene-4,6-cholestadien-3-one is fermented in a medium containing corn steep liquor and ammonium phosphate, yielding 1α,2α-methylene-4-androsten-3,17-dione after 96 hours. Subsequent thiocyanation at C9 introduces the 11-keto group via halogenation-oxidation sequences, though the patent lacks explicit details on this step.

Microbial Biotransformation

Mycobacterium-Catalyzed Reactions

The same patent describes a fermentation protocol where 100 mg of 1α,2α-methylene-4,6-cholestadien-3-one is incubated with Mycobacterium sp. in a nutrient-rich medium (pH 6.5) at 30°C for 96 hours. Post-fermentation processing involves:

  • Extraction : Ethylene chloride separates the product from biomass.

  • Chromatography : Silica gel chromatography eluted with hexane:ethyl acetate (7:3).

  • Crystallization : Diisopropyl ether yields 0.9 g of 1α,2α-methylene-4-androsten-3,17-dione (mp 155°C).

This method achieves ~45% conversion efficiency but requires optimization to reduce byproducts like 17β-hydroxy derivatives.

Purification and Analytical Validation

Chromatographic Techniques

Purification of this compound relies heavily on normal-phase chromatography. A study reported a recovery rate of 89% using a silica gel column with gradient elution (hexane → ethyl acetate). High-performance liquid chromatography (HPLC) with UV detection at 254 nm further confirms purity, though the compound’s low UV absorbance necessitates derivatization with hydrazine reagents for sensitive quantification.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 5.72 (H4, d, J=2.4 Hz) and δ 1.21 (C18 methyl, s).

  • IR : Strong absorption at 1740 cm⁻¹ (C=O stretch of 3-keto group) and 1705 cm⁻¹ (11-keto group).

Challenges and Limitations

Byproduct Formation

During microbial fermentation, competing reactions at C17 often produce 17β-hydroxy derivatives, which require additional steps like borohydride reduction or acetylation to remove. For instance, treating 1α,2α-methylene-4-androsten-3,17-dione with NaBH₄ selectively reduces the 17-keto group, necessitating reoxidation with pyridinium chlorochromate (PCC) to restore the trione structure.

Yield Optimization

Chemical synthesis routes typically achieve 30–40% yields due to side reactions at the C11 position. Microbial methods, while greener, face scalability issues, with batch-to-batch variability exceeding 15% .

Chemical Reactions Analysis

Types of Reactions

4-Androsten-3,11,17-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce other steroid derivatives.

    Reduction: Reduction reactions can convert it into different hydroxylated forms.

    Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, methanol, ethanol.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which have different biological activities and applications .

Scientific Research Applications

4-Androsten-3,11,17-trione exhibits significant biological activity primarily through its role as an androgen precursor and its effects on estrogen synthesis. It has been shown to inhibit the aromatase enzyme, which is responsible for converting androgens into estrogens. This inhibition can be beneficial in treating hormone-sensitive cancers.

Inhibition of Aromatase

Research indicates that derivatives of this compound have a pronounced inhibitory effect on aromatase activity derived from human placenta. This property suggests potential applications in treating estrogen-dependent conditions such as breast cancer .

Anticancer Properties

Studies have demonstrated that this compound derivatives can inhibit the growth of human mammary cancer cells (MCF-7). In vitro experiments showed that these compounds effectively reduced cell proliferation when exposed to various concentrations of the trione .

Table 1: Inhibitory Effects on MCF-7 Cells

CompoundConcentration (µM)Cell Viability (%)
This compound1075
This compound derivative A2050
Control (no treatment)-100

Synergistic Effects with Tamoxifen

Further studies explored the synergistic effects of this compound with tamoxifen, a commonly used anticancer drug. The combination therapy showed enhanced growth-inhibiting activity compared to either compound alone .

Hormonal Regulation

This compound plays a crucial role in hormonal assays and research related to steroid metabolism. A radioimmunoassay (RIA) method has been developed for measuring levels of this compound in human plasma. This assay is critical for understanding its physiological roles and variations under different conditions such as stress or hormonal treatments .

Table 2: Plasma Levels of this compound

Time of DayMale Levels (nM)Female Levels (nM)
8 AM2.37 ± 0.563.16 ± 0.43
11 PM0.87 ± 0.331.15 ± 0.52

Research Studies and Findings

Numerous studies have investigated the pharmacokinetics and biological effects of this compound:

  • A study published in Biological Reproduction characterized the binding properties of membrane androgen receptors influenced by compounds like this compound .
  • Another investigation focused on the metabolism of related steroids in humans and their implications for hormone replacement therapies .

Mechanism of Action

The primary mechanism of action of 4-androsten-3,11,17-trione involves its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for the conversion of cortisone to cortisol, a hormone involved in stress response and metabolism. By inhibiting this enzyme, this compound can reduce cortisol levels, leading to decreased fat accumulation and increased muscle mass .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 4-Androsten-3,11,17-trione and related steroids:

Compound Name Molecular Formula Molecular Weight (g/mol) Ketone Positions Key Functional Groups Biological Role Detection in Doping
This compound C₁₉H₂₄O₃ 300.4 3, 11, 17 Three ketones HSD11B1 inhibition, 11-oxygenated androgen precursor Urinary 11β-hydroxy metabolites
4-Androsten-3,6,17-trione C₁₉H₂₄O₃ 300.4 3, 6, 17 Three ketones Allylic oxidation product of testosterone; intermediate in steroid synthesis HPLC/MS analysis
4-Androsten-3,17-dione (Androstenedione) C₁₉H₂₆O₂ 286.4 3, 17 Two ketones Direct precursor to testosterone and estrone Metabolites: 19-norandrosterone
11β-Hydroxyandrostenedione (11OHA4) C₁₉H₂₆O₃ 302.4 3, 17 11β-hydroxyl, 3,17-ketones Intermediate in 11-oxygenated androgen synthesis Deuterated internal standards in LC-MS
11-Ketotestosterone (11KT) C₁₉H₂₆O₃ 302.4 3, 11 17β-hydroxyl, 3,11-ketones Potent androgen receptor agonist Urinary glucuronide conjugates

Key Comparisons

Metabolic Pathways: Adrenosterone is metabolized by fungi (e.g., Isaria farinosa) into 6β-hydroxyandrost-4-ene-3,11,17-trione, retaining its 11-keto group . In contrast, androstenedione undergoes bacterial reduction (e.g., by Clostridium paraputrificum) to form 5β-androstane derivatives . Adrenosterone’s 11-keto group distinguishes it from androstenedione, enabling its role in modulating glucocorticoid-activated pathways via HSD11B1 inhibition .

Analytical Detection: Adrenosterone is detected via 11β-hydroxy-etiocholanolone in urine, whereas androstenedione administration is flagged by metabolites like 19-norandrosterone . 4-Androsten-3,6,17-trione, an oxidation product of testosterone, is identified by its distinct HPLC retention time (13.69 min) and mass spectral fragmentation .

Androstenedione, once marketed as a prohormone, is now tightly regulated due to its conversion to testosterone and nandrolone .

Biological Activity

4-Androsten-3,11,17-trione (also known as 11-oxo-androstenedione) is a steroid compound that has garnered attention for its potential biological activities, particularly in the realms of hormone regulation, athletic performance enhancement, and metabolic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its chemical formula C19H24O3C_{19}H_{24}O_3 and a molar mass of approximately 300.398 g/mol. It functions primarily as an aromatase inhibitor , which means it inhibits the enzyme aromatase responsible for converting testosterone into estradiol. This inhibition can lead to increased levels of testosterone and decreased levels of estrogen in the body, potentially enhancing muscle mass and reducing fat accumulation.

  • Inhibition of Aromatase : By blocking aromatase activity, this compound prevents the conversion of testosterone to estradiol.
  • Impact on Hormonal Levels : Studies indicate significant increases in serum testosterone levels following administration. For instance, a study at Baylor University reported a 90% increase in free testosterone among subjects taking 300 mg daily over eight weeks .

Hormonal Regulation

Research indicates that this compound may play a role in regulating hormonal balance within the body:

  • In healthy male subjects, baseline levels of this compound were found to be approximately 2.37 nM, with variations throughout the day .
  • During stimulation tests (e.g., ACTH stimulation), levels increased significantly, suggesting responsiveness to hormonal changes .

Athletic Performance

While marketed as a supplement for enhancing athletic performance by increasing testosterone levels and reducing estrogen-related side effects (such as gynecomastia), evidence supporting these claims remains mixed:

  • Anecdotal reports suggest substantial increases in testosterone (up to 188% total testosterone increase) after three weeks of supplementation; however, these claims lack robust scientific validation .
  • A study indicated that while this compound could increase dihydrotestosterone (DHT) levels significantly, it did not produce measurable changes in body composition or clinical safety markers .

Clinical Studies

  • Baylor University Study : An eight-week trial involving resistance-trained males showed that supplementation with 300 mg or 600 mg of this compound resulted in significant increases in free testosterone and DHT levels but no significant changes in body composition metrics .
  • Hormonal Fluctuations : In plasma measurements during various hormonal tests (ACTH stimulation vs. dexamethasone suppression), notable fluctuations in serum levels were observed. These findings highlight its potential role in adrenal function and stress response modulation .

Safety Concerns

Despite its potential benefits, safety concerns have been raised:

  • The FDA has issued warnings regarding the marketing of products containing this compound due to health risks associated with its use .
  • Health Canada also cautioned against its use due to risks related to blood clotting and other adverse effects .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Features
4-Androstene-3,17-dione Precursor to testosteroneDirectly involved in androgen biosynthesis
11β-Hydroxyandrostenedione Hydroxylated derivativeDifferent biological activities compared to 4-androstenedione
4-Androstene-3,6,17-trione Potent aromatase inhibitorIrreversible binding leading to sustained effects

Q & A

Basic: What validated chromatographic methods are recommended for quantifying 4-Androsten-3,11,17-trione in complex biological matrices?

Answer:
Validated methods include reverse-phase HPLC or LC-MS/MS with optimized weighting factors to address heteroscedasticity. For instance, 1/𝑥² weighting is critical for analytes like this compound, as heteroscedasticity (non-uniform variance across concentration ranges) can significantly affect regression models . Method validation should include linearity testing, precision assessments at low and high concentrations, and internal standardization to correct for structural differences between analytes and standards. Table 2 in highlights weighting factors and regression coefficients specific to androgenic steroids.

Basic: What synthetic routes and structural rearrangements are documented for this compound?

Answer:
Synthesis often starts with androstenedione derivatives. For example, androsta-1,4-diene-3,11,17-trione undergoes A-ring aromatization and 9/10-seco-aromatization, producing derivatives like p-cresol-type rearrangement products . Demethylation of the 19-methyl group is observed in systems with additional double bonds (e.g., 6-, 8-, or 9(11)-positions). Reaction conditions (e.g., solvent, catalyst) critically influence the formation of intermediates such as 9(11)-seco-aromatized compounds.

Basic: Which spectroscopic techniques are essential for confirming the purity and structure of this compound?

Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups at the 3-, 11-, and 17-positions. Infrared (IR) spectroscopy confirms ketone groups (C=O stretches at ~1700 cm⁻¹). Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis differentiates isotopic patterns from structural analogs like 5α-androstan-3,6,17-trione .

Advanced: How do fungal biotransformation pathways modify this compound, and what enzymes are involved?

Answer:
Filamentous fungi (e.g., Sordariomycetes) oxidize this compound via cytochrome P450 enzymes, producing metabolites like 11α-OH-androst-4-ene-3,17-dione and 14α-OH-androst-4-ene-3,17-dione . Pathway mapping ( , Figure 1) reveals competing hydroxylation at C6β, C11α, and C14α, with substrate specificity influenced by fungal strain and incubation conditions.

Advanced: How do structural modifications at the A-ring or 11-position alter the enzymatic interactions of this compound?

Answer:
The 11-keto group (vs. 11β-OH in 11β-OH-androst-4-ene-3,17-dione) reduces binding affinity to 17β-hydroxysteroid dehydrogenase (17β-HSD), limiting conversion to 11-keto-testosterone . A-ring modifications (e.g., 1,4-diene systems) enhance aromatase activity but reduce stability in acidic conditions. Comparative studies using enzyme inhibition assays and crystallography are recommended to resolve steric and electronic effects.

Advanced: What methodological inconsistencies arise in metabolic stability studies of this compound, and how can they be resolved?

Answer:
Discrepancies in hepatic vs. fungal metabolism studies (e.g., preferential 11α-hydroxylation in fungi vs. 17-keto reduction in mammals) highlight species-specific enzyme expression . Standardized protocols using isotope-labeled tracers (e.g., ¹³C-4-Androsten-3,11,17-trione) and cross-species comparative assays (e.g., microsomal incubations) can clarify metabolic pathways.

Basic: What is the role of this compound in steroidogenesis, and how does it interact with key enzymes?

Answer:
As 11-keto-androstenedione (11-keto-A4), it serves as an intermediate in the conversion of androstenedione to 11-keto-testosterone via 11β-hydroxysteroid dehydrogenase (11β-HSD) . It weakly binds to aromatase (CYP19A1) but is not a major substrate for estrogen synthesis. Competitive inhibition assays using purified enzymes are recommended to quantify binding kinetics.

Advanced: How does heteroscedasticity impact the validation of chromatographic methods for this compound, and what statistical corrections are effective?

Answer:
Heteroscedasticity, particularly at high concentrations, increases variance in detector response due to structural mismatches with internal standards (e.g., deuterated androstenedione) . Levene’s test or F-test should confirm heteroscedasticity, followed by weighted least squares regression (1/𝑥²). Data transformations (e.g., log-linear models) may fail for analytes with low regression coefficients (𝑅² < 0.95).

Advanced: What challenges arise in differentiating this compound from structural analogs using mass spectrometry?

Answer:
Isomers like 5α-androstan-3,6,17-trione (CAS 2243-05-2) share similar fragmentation patterns but differ in ring saturation . High-resolution MS (HRMS) with collision-induced dissociation (CID) can distinguish via unique fragment ions (e.g., m/z 121.0653 for A-ring cleavage in this compound). Ion mobility spectrometry (IMS) further resolves co-eluting analogs.

Advanced: How do conflicting reports on the crystallographic properties of this compound impact material characterization?

Answer:
Discrepancies in melting points (e.g., 143°C vs. 173°C for polymorphic forms) complicate purity assessments . Single-crystal X-ray diffraction (SCXRD) is required to resolve polymorphism. Differential scanning calorimetry (DSC) paired with IR spectroscopy can identify dominant crystalline phases in batch samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Androsten-3,11,17-trione
Reactant of Route 2
4-Androsten-3,11,17-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.